Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is an organic compound with the molecular formula C12H18N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a hydroxyethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-hydroxyethylamino)ethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-hydroxyethyl)carbamate
- Ethyl N-(2-hydroxyethyl)carbamate
- 2-Benzyl-4-chlorophenyl N-(2-chlorophenyl)carbamate
Uniqueness
Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is unique due to the presence of both a hydroxyethylaminoethyl group and a benzyl group. This combination of functional groups imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-9-8-13-6-7-14-12(16)17-10-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUJQLPVNJKXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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